molecular formula C15H13N3O2 B2795627 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide CAS No. 495403-55-9

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide

Cat. No. B2795627
M. Wt: 267.288
InChI Key: GIYJFGYEEHEITI-UHFFFAOYSA-N
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Description

“N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide” is a compound that belongs to the family of pyrazole derivatives . Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Synthesis Analysis

The synthesis of pyrazole derivatives like “N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide” often involves multi-step reactions . For instance, the reaction of corresponding hydrazine derivative with ethyl acetoacetate has been described, affording 1-phenyl-3-methyl-5-pyrazolone or 1,3-dimethyl-5-pyrazolone, respectively, with a minimum time of reaction (1.5 h) and simple workup procedures .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray crystallography, providing insights into the arrangement of atoms within the molecule . This method elucidates their molecular geometry and intermolecular interactions .


Chemical Reactions Analysis

Chemical properties of pyrazole-acetamide derivatives can include their reactivity in forming coordination complexes with metals . Such reactions are significant for understanding the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry .

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown that derivatives of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide can be synthesized through various chemical reactions, providing a foundation for further exploration of their properties and applications. For example, microwave-assisted synthesis has been utilized for the efficient creation of tetrazolyl pyrazole amides, which exhibit interesting bactericidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011). Additionally, novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles have been synthesized, showcasing the versatility of pyrazole derivatives in creating complex heterocyclic structures (El‐Dean et al., 2018).

Antimicrobial Activity

Pyrazole derivatives, including those related to N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide, have been found to possess significant antimicrobial properties. New series of pyrazole and imidazole derivatives have been synthesized, displaying promising antimicrobial activity (Idhayadhulla et al., 2012). This indicates the potential of such compounds in developing new antimicrobial agents.

Antifungal and Antitubercular Activities

The synthesis of novel compounds with pyrazole cores has led to the identification of substances with significant antifungal and antitubercular activities. For instance, some pyrazole derivatives exhibited higher antifungal activity against various phytopathogenic fungi than standard treatments (Du et al., 2015). Moreover, new N-substituted pyrazole derivatives have demonstrated promising antitubercular activities against Mycobacterium tuberculosis, offering potential leads for tuberculosis treatment (Nayak et al., 2016).

Potential Pharmacological Applications

The diverse chemical modifications of pyrazole derivatives enable the exploration of their pharmacological activities. For example, the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives aims at imaging of IRAK4 enzyme in neuroinflammation, showcasing the potential of pyrazole derivatives in neuropharmacology and imaging studies (Wang et al., 2018).

properties

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-11-10-14(16-15(19)13-8-5-9-20-13)18(17-11)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYJFGYEEHEITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide

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